

The Ascendance of Indoline Scaffolds in Medicinal Chemistry: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(indolin-4-yloxy)acetate

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[City, State] – [Date] – The indoline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of recent advancements in the application of indoline derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. This guide adheres to stringent data presentation and visualization standards to facilitate comparative analysis and experimental replication.

Anticancer Activity of Indoline Derivatives

Indoline derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key cellular processes such as tubulin polymerization and protein kinase activity. Their ability to induce apoptosis and disrupt cell cycle progression in cancer cells makes them a compelling class of compounds for oncological research.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative indoline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).



Compound	Cancer Cell Line	IC50 (μM)	Mechanism of Action	Reference
N-(2-hydroxy-5- nitrophenyl (4'- methylphenyl) methyl) indoline (HNPMI)	MCF-7 (Breast)	64.10	EGFR inhibitor	[1]
HNPMI	SkBr3 (Breast)	119.99	EGFR inhibitor	[1]
Indole-based Caffeic Acid Amide 3j	HCT116 (Colon)	50.98	Free radical scavenger	[2]
Indole-based Caffeic Acid Amide 3m	HCT116 (Colon)	67.64	Free radical scavenger	[2]
Indolin-2-one derivative 1c	HCT-116 (Colon)	<1	Microtubule destabilization	[3]
Indolin-2-one derivative 1h	HCT-116 (Colon)	<1	Not specified	[3]
Indolin-2-one derivative 1c	MDA-MB-231 (Breast)	Potent inhibitor	Microtubule destabilization	[3]
Indolin-2-one derivative 2c	MDA-MB-231 (Breast)	Potent inhibitor	Not specified	[3]
Indole-chalcone derivative 12	Various	0.22 - 1.80	Tubulin polymerization inhibitor	[4]
Quinoline-indole derivative 13	Various	0.002 - 0.011	Tubulin polymerization inhibitor	[4]
N-ethyl-3- acetylindole	MDA-MB-231 (Breast)	13 - 19	Not specified	[4]



chalcone	
derivatives	

Indole-3-carbinol	H1299 (Lung)	449.5	ROS induction, apoptosis	[3]
Evodiamine	HepG2 (Liver)	~1	Cell cycle arrest (G2/M), apoptosis	[3]
Evodiamine	SMMC-7721 (Liver)	~1	Cell cycle arrest (G2/M), apoptosis	[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

Materials:

- Indoline derivative compounds
- Human cancer cell lines (e.g., MCF-7, A549, HeLa)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

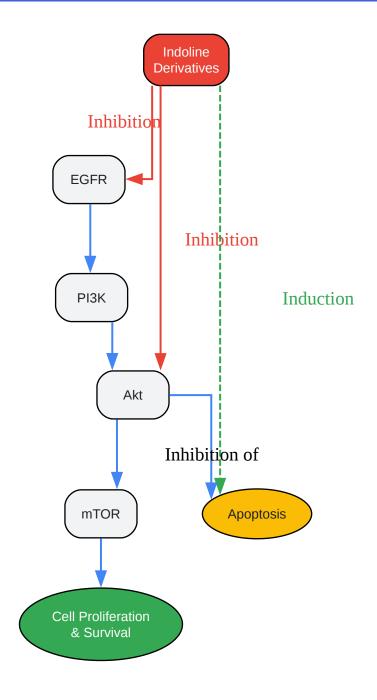


- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 μL
 of complete DMEM. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the indoline derivatives in complete DMEM.
 Replace the medium in the wells with 100 μL of the compound solutions at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
 Incubate for 48 hours.
- MTT Addition: After the incubation period, add 20 μL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway: Indoline Derivatives Targeting the PI3K/Akt/mTOR Pathway

Several indole and indoline derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and a reduction in tumor progression.[5]





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Caption: Inhibition of the PI3K/Akt/mTOR pathway by indoline derivatives.

Antimicrobial Activity of Indoline Derivatives

The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Indoline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, often through mechanisms distinct from existing antibiotics, such as the disruption of bacterial cell membranes and inhibition of biofilm formation.[6][7]



Quantitative Analysis of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative indoline derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).

Compound	Microorganism	MIC (μg/mL)	Reference
Indole-thiadiazole 2c	Staphylococcus aureus (MRSA)	3.125	[8]
Indole-triazole 3d	Staphylococcus aureus (MRSA)	3.125	[8]
Indole-triazole 3h	Staphylococcus aureus (MRSA)	6.25	[8]
Indole-thiadiazole 2c	Bacillus subtilis	3.125	[8]
Indole-triazole 3c	Bacillus subtilis	3.125	[8]
Indole-triazole 3d	Candida krusei	3.125	[8]
5-iodoindole	Acinetobacter baumannii (XDRAB)	64	[9]
3-methylindole	Acinetobacter baumannii (XDRAB)	64	[9]
7-hydroxyindole	Acinetobacter baumannii (XDRAB)	512	[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10][11][12]

Materials:

Indoline derivative compounds



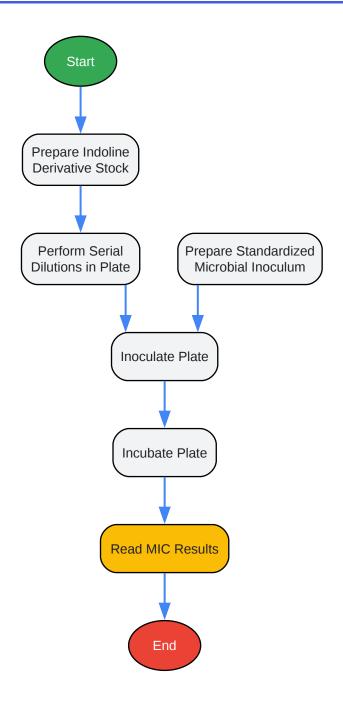
- Bacterial or fungal strains
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Sterile 96-well microtiter plates
- Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
- Incubator

- Compound Preparation: Prepare a stock solution of the indoline derivative in a suitable solvent (e.g., DMSO).
- Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations.
- Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
- Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
- Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of indoline derivatives.





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Caption: Workflow for antimicrobial susceptibility testing of indoline derivatives.

Neuroprotective Activity of Indoline Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Indoline derivatives have emerged as promising neuroprotective agents due to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival.[13][14]



Quantitative Analysis of Neuroprotective Activity

The neuroprotective effects of indoline derivatives are often assessed by their ability to protect neuronal cells from oxidative stress-induced cell death.

Compound	Cell Line	Neurotoxin	Protection Assay	Result	Reference
Indoline- phenolic derivative 12	SH-SY5Y	H ₂ O ₂	MTT Assay	79.98% viability	[14]
Indoline- phenolic derivative 13	SH-SY5Y	H2O2	MTT Assay	76.93% viability	[14]
Indoline- phenolic derivative 21	SH-SY5Y	H2O2	MTT Assay	89.41% viability	[14]
NC009-1	HMC3 (Microglia)	MPP+	NO, IL-1β, IL- 6, TNF-α reduction	Significant reduction	[15]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a common in vitro method to evaluate the neuroprotective effects of indoline derivatives against oxidative stress.[14]

Materials:

- Indoline derivative compounds
- Human neuroblastoma SH-SY5Y cells
- DMEM/F12 medium supplemented with 10% FBS
- Hydrogen peroxide (H2O2) or another neurotoxin (e.g., MPP+, 6-OHDA)



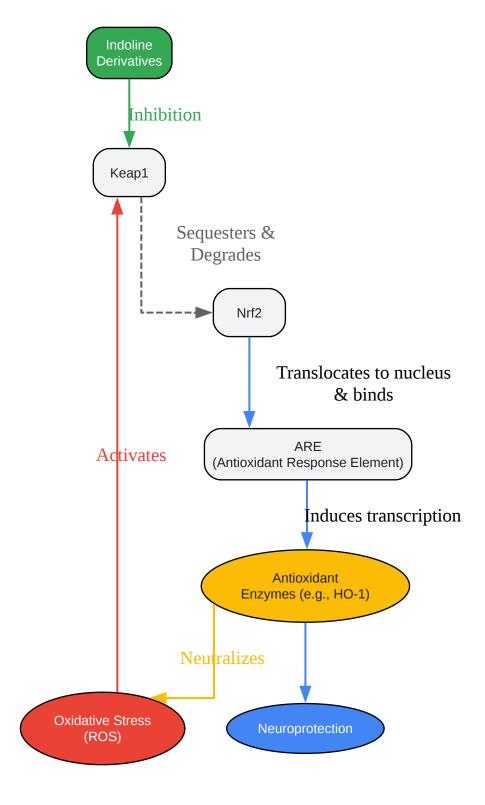
- MTT solution
- DMSO
- 96-well plates

- Cell Culture: Culture SH-SY5Y cells in complete DMEM/F12 medium.
- Pre-treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of the indoline derivatives for 1-2 hours.
- Induction of Neurotoxicity: Induce oxidative stress by adding a neurotoxin (e.g., 100 μ M H₂O₂) to the wells and incubate for 24 hours.
- Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer section.
- Data Analysis: Compare the viability of cells treated with the indoline derivative and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.

Signaling Pathway: Nrf2-ARE Pathway in Neuroprotection

The Nrf2-ARE signaling pathway is a key cellular defense mechanism against oxidative stress. Some indole and indoline derivatives have been shown to exert their neuroprotective effects by activating this pathway, leading to the expression of antioxidant enzymes.[16]





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Caption: Activation of the Nrf2-ARE pathway by indoline derivatives.

Anti-inflammatory Activity of Indoline Derivatives



Chronic inflammation is implicated in a wide range of diseases. Indoline derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways such as NF-kB.[17]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of indoline derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Compound	Cell Line	IC50 (μM) for NO Inhibition	Reference
Ursolic acid-indole derivative UA-1	RAW 264.7	2.2	[18]
Indoline carbamate derivative 25	RAW 264.7	pM range	[19]
Indoline carbamate derivative 26	RAW 264.7	pM range	[19]
Indoline carbamate derivative 29	RAW 264.7	pM range	[19]
Indoline-based dual 5- LOX/sEH inhibitor 73	-	0.41 (5-LOX), 0.43 (sEH)	[20]

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines a standard in vitro assay to assess the anti-inflammatory activity of indoline derivatives.

Materials:

- Indoline derivative compounds
- RAW 264.7 murine macrophage cell line



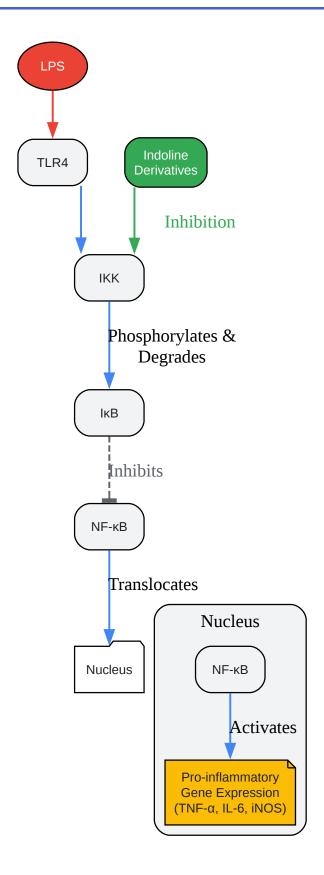
- DMEM with 10% FBS
- Lipopolysaccharide (LPS) from E. coli
- Griess reagent for NO determination
- ELISA kits for TNF-α and IL-6 quantification
- 96-well plates

- Cell Seeding and Treatment: Seed RAW 264.7 cells in 96-well plates. After 24 hours, pretreat the cells with different concentrations of the indoline derivatives for 1 hour.
- Inflammation Induction: Stimulate the cells with LPS (1 μg/mL) for 24 hours to induce an inflammatory response.
- Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent according to the manufacturer's instructions.
- Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
- Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production by the indoline derivatives compared to the LPS-stimulated control.

Signaling Pathway: Inhibition of the NF-kB Pathway

The NF-kB signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including some indoline derivatives, exert their effects by inhibiting the activation of NF-kB, thereby reducing the expression of pro-inflammatory genes.[17]





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Caption: Inhibition of the NF-kB signaling pathway by indoline derivatives.



Conclusion

The indoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities and the potential for synthetic modification make indoline derivatives attractive candidates for the development of new therapeutics. This technical guide provides a snapshot of the current landscape, highlighting the significant potential of these compounds in oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. Further exploration of structure-activity relationships, mechanisms of action, and in vivo efficacy will be crucial in translating the promise of indoline derivatives into clinical realities.

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